1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one
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Overview
Description
1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with pyridine and oxazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of pyridine-3-carboxaldehyde with piperazine, followed by cyclization with an oxazole derivative. The reaction conditions often require the use of catalysts, such as transition metals, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated pyridine or oxazole derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure and are also studied for their medicinal properties.
Imidazo[1,5-a]pyridin-3-ylidenes: Known for their strong π-accepting character and applications in catalysis.
Pyridin-2-yl and quinolin-2-yl derivatives: These compounds are used in various synthetic methodologies and have similar chemical reactivity.
Uniqueness
1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one is unique due to its specific combination of pyridine, oxazole, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
IUPAC Name |
1-pyridin-3-yl-4-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-17-12-22(7-8-23(17)14-4-2-6-20-11-14)18(25)15-9-16(26-21-15)13-3-1-5-19-10-13/h1-6,9-11H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDUNVCADUBCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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